
3-(1H-Pyrazol-1-YL)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-Pyrazol-1-YL)pyridin-2-amine is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrazol-1-YL)pyridin-2-amine typically involves the condensation of a pyrazole derivative with a pyridine derivative. One common method involves the reaction of 2-chloropyridine with 1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-Pyrazol-1-YL)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole or pyridine rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Substituted derivatives where nucleophiles replace hydrogen atoms on the pyridine ring.
Wissenschaftliche Forschungsanwendungen
3-(1H-Pyrazol-1-YL)pyridin-2-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(1H-Pyrazol-1-YL)pyridin-2-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-Pyrazol-1-YL)pyridine: Similar structure but lacks the amine group.
4-(1H-Pyrazol-1-YL)pyridine: Similar structure with the pyrazole ring attached at a different position on the pyridine ring.
2-(1H-Pyrazol-1-YL)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
3-(1H-Pyrazol-1-YL)pyridin-2-amine is unique due to the presence of both the pyrazole and pyridine rings, as well as the amine group. This combination of functional groups provides the compound with a unique set of chemical and biological properties, making it a valuable scaffold for drug discovery and development .
Eigenschaften
Molekularformel |
C8H8N4 |
|---|---|
Molekulargewicht |
160.18 g/mol |
IUPAC-Name |
3-pyrazol-1-ylpyridin-2-amine |
InChI |
InChI=1S/C8H8N4/c9-8-7(3-1-4-10-8)12-6-2-5-11-12/h1-6H,(H2,9,10) |
InChI-Schlüssel |
KRVKBZAGJGPDEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)N)N2C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


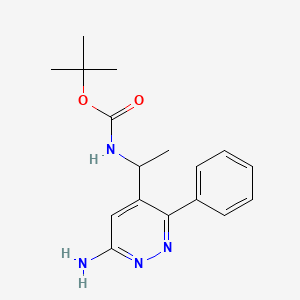



![1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidine](/img/structure/B13931270.png)
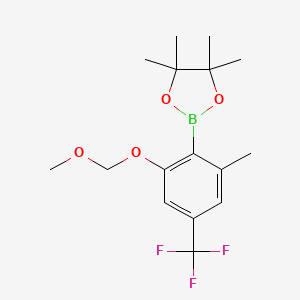
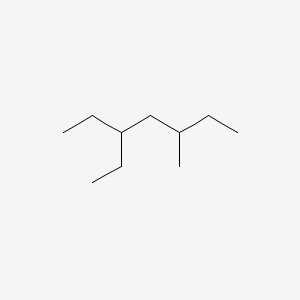
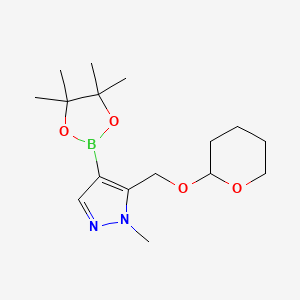
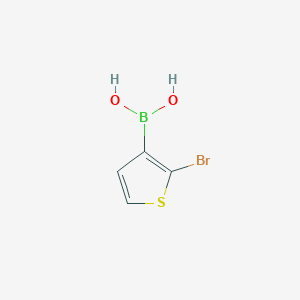


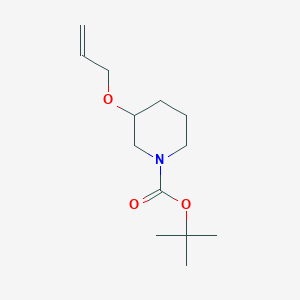

![N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B13931332.png)
